COX-2 Inhibition: Target Compound vs. Celecoxib and In-Class Pyrrole Analogs
The target compound inhibits human COX-2 with an IC₅₀ of 100,000 nM (100 µM), measured by reduction in PGF2α production via ELISA [1]. This potency is approximately 2,500-fold weaker than the clinical COX-2 selective inhibitor celecoxib (COX-2 IC₅₀ ≈ 40 nM) [2]. However, within the pyrrole-2-carboxamide chemotype, this activity is distinct: related 4-acetyl-N-aryl-pyrrole-2-carboxamides show COX-2 IC₅₀ values in the 99,000 nM range, indicating similar micromolar potency but with different selectivity profiles [3]. The target compound's N-cyclopropyl substituent confers a distinct steric and electronic environment compared to N-aryl or N-propargyl analogs.
| Evidence Dimension | COX-2 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 100,000 nM (100 µM) |
| Comparator Or Baseline | Celecoxib: ~40 nM; 4-acetyl-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide: ~99,000 nM |
| Quantified Difference | Target compound is ~2,500-fold less potent than celecoxib; comparable to other pyrrole-2-carboxamides |
| Conditions | Inhibition of human COX2 assessed as reduction in PGF2α production by ELISA (BindingDB assay) |
Why This Matters
This data defines the compound as a low-potency COX-2 inhibitor scaffold suitable for fragment-based design or negative control applications, rather than a clinical candidate, guiding appropriate procurement for mechanistic or selectivity profiling studies.
- [1] BindingDB Entry BDBM50462394 (CHEMBL4249650). IC50: 1.00E+5 nM. Inhibition of human COX2 assessed as reduction in PGF2alpha production by ELISA. View Source
- [2] Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 40(9), 1347-1365. Celecoxib COX-2 IC50 = 40 nM. View Source
- [3] BindingDB BDBM30793. EC50: 9.90E+4 nM for 4-acetyl-N-(2-methoxy-5-methylphenyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide. View Source
